An In-depth Technical Guide to 4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal: A Keystone Glycosyl Donor in Modern Carbohydrate Chemistry
An In-depth Technical Guide to 4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal: A Keystone Glycosyl Donor in Modern Carbohydrate Chemistry
This technical guide provides an in-depth exploration of 4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal (CAS 201053-38-5), a sophisticated and highly versatile glycosyl donor in the field of synthetic carbohydrate chemistry. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex oligosaccharides and glycoconjugates. We will delve into the strategic design of this molecule, its synthesis, characterization, and its pivotal role in stereoselective glycosylation reactions.
The Strategic Design of a Glycosyl Donor: Why This Specific Architecture?
The efficacy of a glycosyl donor is intrinsically linked to the nature and placement of its protecting groups. The unique arrangement of an acetyl group at the C4 position and bulky triisopropylsilyl (TIPS) ethers at the C3 and C6 positions of the D-galactal scaffold is a deliberate design choice that imparts specific reactivity and stereochemical control.
-
The Glycal Core: D-Galactal, an unsaturated pyranoid, serves as a versatile precursor for the synthesis of 2-deoxygalactosides, which are prevalent motifs in many biologically significant glycans. The double bond between C1 and C2 allows for electrophilic activation, initiating the glycosylation cascade.
-
The Triisopropylsilyl (TIPS) Protecting Groups: The choice of the bulky TIPS groups at the C3 and C6 positions is critical. Silyl ethers are known for their tunable stability and their influence on the conformation of the pyranose ring.[1] The steric hindrance of the TIPS groups can influence the trajectory of the incoming glycosyl acceptor, thereby directing the stereochemical outcome of the glycosylation. Furthermore, their lipophilicity enhances the solubility of the donor in organic solvents commonly used in synthesis.
-
The 4-O-Acetyl Group: The acetyl group at the C4 position is not merely a protecting group; it is a key player in modulating the reactivity of the donor and influencing the stereoselectivity of the glycosidic bond formation. This concept, known as remote participation, involves the C4-ester group influencing the stereochemical environment at the anomeric center (C1).
Synthesis and Characterization
The synthesis of 4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal is a multi-step process that requires careful control of regioselectivity. A plausible synthetic route, based on established methodologies for the selective protection of glycals, is outlined below.
Synthetic Pathway
The synthesis commences with the readily available 3,4,6-Tri-O-acetyl-D-galactal. A selective deacetylation at the C3 and C6 positions, followed by silylation and a final acetylation at C4, would yield the target molecule. A key challenge is the selective deacetylation, which can be achieved using enzymatic or chemoselective methods.
Caption: General mechanism of glycal activation and glycosylation.
The electrophilic activator (e.g., N-iodosuccinimide/triflic acid) adds to the electron-rich double bond, leading to the formation of a reactive intermediate, such as an oxocarbenium ion. The glycosyl acceptor then attacks the anomeric carbon. The stereoselectivity of this attack is influenced by the steric hindrance imposed by the C3-TIPS group and the electronic effects of the C4-acetyl group. The bulky TIPS group at C3 is expected to favor the formation of the α-glycoside by sterically hindering the approach of the acceptor from the β-face.
Representative Glycosylation Protocol
This protocol outlines a general procedure for the glycosylation of a primary alcohol with 4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal.
-
Preparation: To a solution of 4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal (1.0 eq) and the glycosyl acceptor (1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add powdered 4 Å molecular sieves.
-
Activation: After stirring for 30 minutes, add N-iodosuccinimide (NIS, 1.5 eq) to the mixture.
-
Initiation: Slowly add a solution of trifluoromethanesulfonic acid (TfOH, 0.1 eq) in DCM to the reaction mixture.
-
Reaction: Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.
-
Work-up: Filter the mixture through Celite, and separate the organic layer. Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired 2-deoxy-α-D-galactoside.
Conclusion: A Tailored Tool for Complex Glycan Synthesis
4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal represents a pinnacle of rational design in glycosyl donor chemistry. The strategic placement of bulky silyl ethers and a remote participating acetyl group provides a powerful tool for the stereoselective synthesis of 2-deoxy-α-D-galactosides. Its utility in the construction of complex oligosaccharides underscores the importance of fine-tuning the electronic and steric properties of glycosyl donors to achieve desired synthetic outcomes. This guide serves as a foundational resource for researchers aiming to leverage the unique reactivity of this donor in their synthetic endeavors.
References
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Ghosh, R., et al. (2021). Me3SI-promoted chemoselective deacetylation: a general and mild protocol. RSC Advances, 11(35), 21535-21540. [Link]
-
Fair, R. J., & Kaelin, D. E. (2010). Selective Acetylation of per-O-TMS-Protected Monosaccharides. Organic letters, 12(19), 4348–4351. [Link]
-
Bandyopadhyay, S., & Mukhopadhyay, B. (2018). Chemical O‐Glycosylations: An Overview. ChemistryOpen, 7(5), 371–401. [Link]
-
Shaik, F. A., et al. (2021). Chemical Synthesis of Human Milk Oligosaccharides: Sialyllacto-N-Tetraose a (LSTa). The Journal of Organic Chemistry, 86(24), 17798–17810. [Link]
-
Bertini, S., et al. (2008). Process for the preparation of 3,6-di-o-acetyl-d-glycals. WIPO Patent WO/2008/081270. [Link]
-
Yu, H., & Chen, X. (2006). O-Sialylation with N-Acetyl-5-N,4-O-Carbonyl Protected Thiosialoside Donors in Dichloromethane; Facile and Selective Cleavage of the Oxazolidinone Ring. Organic letters, 8(25), 5781–5784. [Link]
-
Grynkiewicz, G., & Priebe, W. (1982). The use of tri-O-acetyl-D-glucal and -D-galactal in the synthesis of omega-aminoalkyl 2-deoxy- and 2,3-dideoxy-D-hexopyranosides. Carbohydrate Research, 109, 47-56. [Link]
-
Master Organic Chemistry. (2018). Key Reactions Of Sugars: Glycosylation and Protection. Retrieved from [Link]
-
Mash, E. A., et al. (1990). 1,4-DI-O-ALKYL THREITOLS FROM TARTARIC ACID: 1,4-DI-O-BENZYL-L-THREITOL. Organic Syntheses, 68, 92. [Link]
-
Lee, E. E., & O'Brien, E. (1975). Selective acetylation of D-galactose. Carbohydrate research, 41, 313–317. [Link]
-
Torres, D. P. M., et al. (2016). Synthesis and purification of galacto-oligosaccharides: state of the art. Critical reviews in food science and nutrition, 56(13), 2236–2252. [Link]
-
Kumar, A., et al. (2021). Stereoselective [2+2] Cycloadditions: Synthesis of a Tri-O-Bn-D-Glucal-derived β-Lactam. Organic Syntheses, 98, 491-508. [Link]
-
Hocek, M. (n.d.). Synthesis of modified nucleoside triphosphates and polymerase construction of functionalized nucleic acids. Retrieved from [Link]
-
Kumar, A., et al. (2021). Galactose Glycopolymer-Grafted Silica Nanoparticles: Synthesis and Binding Studies with Lectin. ACS omega, 6(34), 22135–22145. [Link]
-
Horton, D., et al. (1985). Selective acylation of 6-deoxyglycals. Carbohydrate Research, 144(2), 317-324. [Link]
-
SpectraBase. (n.d.). 3,4-Di-O-acetyl-6-O-(tert-butyldiphenylsilyl)-D-galactal. Retrieved from [Link]
-
Castillo, N., et al. (2021). Aqueous Chemical Synthesis of Nanosized ZnGa2O4 Using Mild Reaction Conditions: Effect of pH on the Structural, Morphological, Textural, Electronic, and Photocatalytic Properties. Nanomaterials, 11(10), 2536. [Link]
